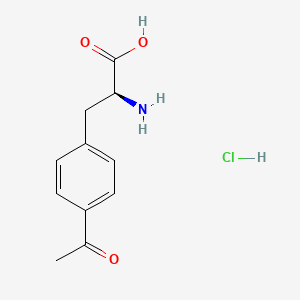

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Description

Nomenclature and Chemical Identity in Scholarly Contexts

The precise identification of chemical compounds is fundamental in scientific literature to ensure clarity and reproducibility. 4-Acetyl-L-phenylalanine hydrochloride is known by several systematic names and synonyms, and is uniquely identified by its CAS Registry Number.

In academic papers and chemical catalogs, this compound may be referenced by a variety of names. The systematic IUPAC name is (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride. sigmaaldrich.com Other commonly used synonyms include p-Acetyl-L-phenylalanine hydrochloride and H-Phe(4-Ac)-OH·HCl. ambeed.com The 'p' (para) designation indicates the position of the acetyl group on the phenyl ring, opposite the alanine (B10760859) side chain.

Table of Compound Synonyms

| Type | Name |

|---|---|

| Systematic Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride sigmaaldrich.com |

| Common Synonym | p-Acetyl-L-phenylalanine Hydrochloride pnas.org |

| Common Synonym | (S)-3-(4-Acetylphenyl)-2-aminopropanoic Acid Hydrochloride |

| Abbreviation | H-Phe(4-Ac)-OH·HCl ambeed.com |

The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance. The CAS Registry Number for 4-Acetyl-L-phenylalanine Hydrochloride is 20299-31-4. sigmaaldrich.comambeed.comaksci.com It is important to distinguish this from the CAS number for its free base form, 4-Acetyl-L-phenylalanine, which is 122555-04-8. nih.gov

Table of CAS Registry Numbers

| Compound Form | CAS Registry Number |

|---|---|

| Hydrochloride Salt | 20299-31-4 sigmaaldrich.comaksci.com |

4-Acetyl-L-phenylalanine is a derivative of L-phenylalanine, one of the 22 proteinogenic amino acids that are the fundamental building blocks of proteins in virtually all living organisms. nih.govwikipedia.orgwikipedia.org It is structurally analogous to L-phenylalanine but features an acetyl group (–COCH₃) attached at the fourth (para) position of the phenyl ring. nih.gov

This modification classifies it as an unnatural amino acid (UAA). nih.gov UAAs are amino acids that are not among the 22 naturally encoded in the genetic code. The introduction of the ketone functional group via the acetyl moiety is of particular interest because it is chemically "orthogonal" to the functional groups found in natural amino acids. nih.govnih.gov This means the ketone can undergo specific chemical reactions, such as forming an oxime with a hydroxylamine (B1172632), without interfering with the native chemistry of the protein. nih.govnih.gov This unique reactivity is the basis for its utility in advanced biochemical research. nih.govnih.gov

Historical Overview of Research Trajectories for the Compound

While the precise date of the first synthesis of 4-Acetyl-L-phenylalanine is not prominently documented in readily available literature, its research trajectory is closely tied to the advancement of genetic code expansion and protein engineering. The parent amino acid, L-phenylalanine, was first identified in 1879 and synthesized in 1882. wikipedia.org However, research into derivatives like 4-Acetyl-L-phenylalanine gained momentum much later.

The significance of this compound surged with the development of methods to incorporate unnatural amino acids into proteins in living cells, a field that gained significant traction in the early 2000s. A key moment in its application history was reported in 2009, when it was used for site-directed spin labeling (SDSL) in T4 lysozyme (B549824). nih.gov This demonstrated its utility as a powerful tool for studying protein structure and dynamics. nih.govnih.gov Since then, research has focused on optimizing its incorporation into various proteins and using its unique ketone handle for a range of applications, including the development of antibody-drug conjugates and the study of protein function through site-specific labeling. pnas.orgnih.govresearchgate.net

Significance of the Compound as a Research Reagent and Building Block

The primary significance of 4-Acetyl-L-phenylalanine hydrochloride in academic and industrial research lies in its role as a versatile building block and a specialized reagent. pnas.org Its utility stems from the unique ketone functional group it introduces into peptide and protein structures. nih.gov

As a building block, it is used in peptide synthesis to create novel peptides with specific functionalities. pnas.org In the field of protein engineering, it is a key component of the expanded genetic code, allowing researchers to site-specifically incorporate a ketone group into a protein's structure in organisms like E. coli. nih.govpnas.orgnih.gov This is achieved by using an engineered tRNA/aminoacyl-tRNA synthetase pair that uniquely recognizes 4-Acetyl-L-phenylalanine and the amber stop codon (TAG). nih.gov

Once incorporated, the ketone serves as a chemical handle for "bio-orthogonal" conjugation. nih.govnih.gov Researchers can attach a wide variety of molecules—such as fluorescent dyes, spin labels, or drug molecules—to the precise location of the acetylphenylalanine residue. nih.govresearchgate.net This capability is invaluable for:

Studying protein structure and dynamics: Attaching spin labels for techniques like site-directed spin labeling (SDSL) provides detailed information about protein architecture. nih.govnih.gov

Developing novel therapeutics: It enables the creation of highly specific antibody-drug conjugates (ADCs), where a potent drug is attached to an antibody that targets cancer cells. researchgate.net

Probing biological function: The attachment of biophysical probes can help in understanding complex biological processes, such as G-protein coupled receptor (GPCR) activation. nih.gov

In essence, 4-Acetyl-L-phenylalanine hydrochloride provides a gateway to creating semi-synthetic proteins with tailored properties and functions that are not accessible using the 22 natural amino acids alone. pnas.orgacs.org

Structure

2D Structure

Propriétés

IUPAC Name |

3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRAOLAVYBTWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674304 | |

| Record name | 4-Acetylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360436-95-8, 20299-31-4 | |

| Record name | 4-Acetylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Preparations

Chemical Synthesis Routes for 4-Acetyl-L-phenylalanine Hydrochloride

Chemical synthesis remains a primary approach for producing 4-Acetyl-L-phenylalanine Hydrochloride. These routes often involve multi-step processes that require careful control of reaction conditions and the use of specific protecting groups and catalysts to ensure the desired product is obtained with high yield and enantiomeric purity.

Radiochemical synthesis is crucial for producing isotopically labeled versions of 4-acetyl-L-phenylalanine, which are invaluable tools in metabolic studies and for tracking the fate of the amino acid in biological systems. nih.govselcia.com The synthesis of [14C]4-acetylphenylalanine, for instance, allows researchers to monitor its potential incorporation into endogenous proteins. nih.gov

Esterification and subsequent hydrolysis are fundamental reactions in the synthesis of phenylalanine derivatives. The esterification of the carboxylic acid group, often to a methyl or ethyl ester, is a common strategy to protect it during subsequent reaction steps. mdpi.comrsc.orgnih.gov For example, N-acetyl-L-phenylalanine can be esterified using various methods, including acid-catalyzed reactions or with coupling reagents. nih.gov

A typical procedure involves treating the N-protected amino acid with an alcohol, such as methanol (B129727), in the presence of a reagent like thionyl chloride or by using a method like the Mukaiyama esterification. mdpi.comrsc.org For instance, L-phenylalanine can be converted to its methyl ester hydrochloride by reaction with thionyl chloride in methanol. rsc.org Once other desired modifications to the molecule are complete, the ester is hydrolyzed back to the carboxylic acid, often under acidic or basic conditions, to yield the final amino acid product. This deprotection step is critical for restoring the natural functionality of the amino acid. nih.gov

The efficiency and selectivity of synthesis routes are heavily dependent on the choice of reagents and catalysts.

Mukaiyama's Reagent: Mukaiyama's reagent, typically 2-chloro-1-methylpyridinium (B1202621) iodide, is an effective coupling agent used for esterification under mild conditions. mdpi.comarkat-usa.org It activates the carboxylic acid group, facilitating nucleophilic attack by an alcohol. mdpi.com The reaction is generally a two-step process where the carboxylate first displaces the chloride from the pyridinium (B92312) salt, followed by the alcohol attacking the activated intermediate to form the ester. nih.gov Research has shown that modifying the reagent's counter-ion can turn it into an ionic liquid, enhancing its effectiveness, particularly in microwave-assisted esterifications of N-acetyl-L-phenylalanine. mdpi.comresearchgate.net Using 1-methylimidazole (B24206) as a base instead of more toxic tertiary amines can also improve the reaction, making the process "greener". researchgate.net

Rhodium-Catalyzed Hydrogenation: Rhodium complexes, particularly those with chiral phosphine (B1218219) ligands like TangPhos, are powerful catalysts for asymmetric hydrogenation. nih.gov This reaction is crucial for establishing the correct stereochemistry in amino acid synthesis. nih.govacs.org In the synthesis of β-amino acid derivatives, for example, a Rh-TangPhos catalyst can achieve high conversions and enantiomeric excesses (up to 96.3% ee). nih.gov This method is highly valued for its efficiency and ability to produce enantiomerically pure amino acids, which is a critical requirement for pharmaceutical applications. acs.orgnih.gov

Biocatalytic and Photobiocatalytic Synthesis Platforms

In recent years, biocatalysis and photobiocatalysis have emerged as sustainable and highly selective alternatives to traditional chemical synthesis. princeton.edu These methods utilize enzymes or light-activated biological systems to catalyze specific reactions.

Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that naturally catalyze the conversion of L-phenylalanine to trans-cinnamic acid and ammonia. frontiersin.org Importantly, the reverse reaction can be exploited for synthesis. In the presence of high concentrations of ammonia, PALs can catalyze the amination of various substituted cinnamic acids to produce the corresponding L-phenylalanine analogues. frontiersin.org This approach is cost-effective and highly enantioselective. frontiersin.org

Engineered biocatalysts, such as modified d-amino acid dehydrogenases and d-amino acid transaminases, are also being developed for the asymmetric synthesis of D-phenylalanines. researchgate.net Furthermore, entire artificial biosynthesis pathways are being constructed in microorganisms like E. coli to produce L-phenylalanine and its derivatives from inexpensive precursors. nih.govresearchgate.net

Photobiocatalytic strategies combine the selectivity of enzymes with the energy of light. princeton.edu This can involve using photo-activated enzymes to perform unique chemical transformations that are not possible with ground-state biocatalysis. princeton.edunih.gov For example, incorporating a photosensitive unnatural amino acid into an enzyme's active site can enable novel, light-induced reactions. nih.gov

Optimization of Synthesis Protocols for Research Applications

One effective optimization strategy is the use of microwave irradiation, which can significantly accelerate reaction rates compared to conventional heating methods. researchgate.net In the esterification of N-acetyl-L-phenylalanine using Mukaiyama's reagent, microwave heating has been shown to be more effective than standard refluxing. nih.gov

Another approach is the development of continuous flow processes. frontiersin.org Immobilizing an enzyme, such as PAL, on a solid support allows it to be used in a flow reactor. frontiersin.org This enables shorter reaction times (e.g., 20 minutes of contact time), excellent conversions, and easy separation of the catalyst from the product, enhancing reusability and productivity. frontiersin.org

The choice of solvent and base can also be optimized. For instance, in reactions involving Mukaiyama's reagent, using an excess of the alcohol as the solvent instead of dichloromethane, and using 1-methylimidazole as the base, can greatly enhance the esterification reaction. researchgate.net

Purity and Characterization for Research-Grade Material

Ensuring the high purity and accurate characterization of 4-Acetyl-L-phenylalanine Hydrochloride is essential for its use in research, as impurities can significantly affect experimental outcomes.

Purity: Commercial suppliers of research-grade 4-Acetyl-L-phenylalanine Hydrochloride typically guarantee a purity level of greater than 95% or 98%. lgcstandards.com For more sensitive applications, such as radiolabeling studies, even higher purity is required. For example, [14C]4-acetylphenylalanine has been synthesized with a radiochemical purity of 99.9%. nih.gov

Characterization Methods: A suite of analytical techniques is used to confirm the identity and purity of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product and is often used to provide a percentage purity value (e.g., >95%). lgcstandards.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to confirm the molecular weight and structure of the compound. google.comambeed.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the detailed molecular structure of the compound, confirming the correct placement of the acetyl group and other functional groups. ambeed.com

A comprehensive Certificate of Analysis (CofA) accompanying the research-grade material will typically include data from these techniques to validate its quality. selcia.com

Interactive Data Table: Synthesis and Purity of Phenylalanine Derivatives

| Method/Compound | Key Reagent/Catalyst | Yield | Purity/Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|

| [14C]4-acetylphenylalanine | [1-14C]acetyl chloride | 8% (radiochemical) | 99.9% (radiochemical) | nih.gov |

| N-Aryl β-amino esters | Rh-TangPhos | High | up to 96.3% ee | nih.gov |

| (S)-4-(1-pyrazolyl)-phenylalanine methyl ester HCl | Acetyl chloride | 98.0% | - | google.com |

| 3-methoxy-phenylalanine (Flow Synthesis) | Immobilized AvPAL | 88% ± 4% (conversion) | - | frontiersin.org |

| 4-nitro-phenylalanine (Flow Synthesis) | Immobilized AvPAL | 89% ± 5% (conversion) | - | frontiersin.org |

Applications in Peptide and Protein Chemistry

Integration into Peptide Synthesis

In the realm of synthetic peptide chemistry, 4-Acetyl-L-phenylalanine serves as a fundamental component, offering unique advantages in the design and function of novel peptide-based molecules.

4-Acetyl-L-phenylalanine is a key building block in the chemical synthesis of peptides, most notably through Solid-Phase Peptide Synthesis (SPPS). chemimpex.com To be used in SPPS, the amino group of the amino acid must be protected to ensure that the peptide chain is assembled in the correct sequence. For this purpose, derivatives of 4-Acetyl-L-phenylalanine are used, commonly with either a Fluorenylmethoxycarbonyl (Fmoc) or a tert-butoxycarbonyl (Boc) protecting group. chemimpex.comchemimpex.compeptide.comorgsyn.org

The Fmoc group is a base-labile protecting group, meaning it can be removed under basic conditions, which are common in one of the major SPPS strategies. nih.gov This allows for the sequential addition of amino acids to build a complex peptide chain with high purity. chemimpex.com Similarly, the Boc group, which is removed by acid treatment, has a long history in SPPS and remains a popular choice for peptide synthesis. peptide.comyoutube.com The use of these protected forms of 4-Acetyl-L-phenylalanine enables chemists to precisely incorporate this unnatural amino acid into a specific position within a peptide sequence. chemimpex.com

Table 1: Protected Derivatives of 4-Acetyl-L-phenylalanine in Peptide Synthesis

| Derivative Name | Protecting Group | Key Features in Synthesis |

| Fmoc-4-acetyl-L-phenylalanine | Fmoc (9-fluorenylmethyloxycarbonyl) | Essential for selective protection of amino groups during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.com Enables creation of complex peptide sequences with high purity. chemimpex.com |

| Boc-4-acetyl-L-phenylalanine | Boc (tert-butoxycarbonyl) | A foundational protecting group in SPPS, removed with acid. peptide.comorgsyn.org Allows for the incorporation of the acetyl-phenylalanine residue in Boc-based synthesis strategies. |

The incorporation of unnatural amino acids like 4-Acetyl-L-phenylalanine can significantly enhance the physicochemical properties of peptides. The acetyl group on the phenyl ring can influence a peptide's solubility and stability. chemimpex.com Modifications to a peptide's structure, such as the introduction of unique side chains, can improve its resistance to proteolytic degradation, potentially leading to a longer half-life and better bioavailability in therapeutic applications. While general peptide solubility is a complex interplay of backbone and side-chain interactions, the introduction of novel functional groups offers a strategy to modulate these properties. nih.gov The unique ketone handle of 4-acetyl-L-phenylalanine also facilitates further modifications, such as bioconjugation, which can be used to attach peptides to other molecules to improve drug delivery systems. chemimpex.com

Genetic Code Expansion and Unnatural Amino Acid Incorporation

Perhaps the most groundbreaking application of 4-Acetyl-L-phenylalanine is in the field of genetic code expansion, a technique that allows for the site-specific incorporation of unnatural amino acids (UAAs) directly into proteins within living cells. nih.govpnas.org

The central strategy for incorporating 4-Acetyl-L-phenylalanine into proteins in organisms like E. coli involves the suppression of a nonsense codon, typically the amber stop codon (UAG). nih.govresearchgate.net Researchers introduce a UAG codon into the gene of a target protein at the precise location where they want to insert the unnatural amino acid. nih.gov This technique requires two key components introduced into the cell: a plasmid containing the gene for the protein of interest with the amber codon, and a second plasmid that directs the cell to produce the machinery needed to read the amber codon and insert 4-Acetyl-L-phenylalanine. nih.gov This allows for the production of a full-length protein containing the UAA at a single, predetermined site. nih.govpnas.org

The core of this technology lies in the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). pnas.org "Orthogonal" means that this pair functions independently of the host cell's own tRNAs and synthetases and does not cross-react with them. pnas.org Scientists have successfully evolved an aaRS/tRNA pair, derived from the tyrosyl-tRNA synthetase of Methanocaldococcus jannaschii, that is specific for 4-Acetyl-L-phenylalanine. nih.govmdpi.com

This evolved synthetase specifically recognizes and "charges" a corresponding orthogonal tRNA with 4-Acetyl-L-phenylalanine. nih.gov The anticodon of this tRNA is mutated to recognize the amber (UAG) stop codon. google.com When the ribosome encounters the UAG codon in the messenger RNA (mRNA), this charged tRNA delivers 4-Acetyl-L-phenylalanine to be incorporated into the growing polypeptide chain. researchgate.net The crystal structure of this evolved synthetase has been described, revealing that its ability to recognize p-acetylphenylalanine is due to altered hydrogen bonding and packing interactions that result from changes in both its side-chain and backbone conformation. nih.gov

Table 2: Genetic Incorporation of 4-Acetyl-L-phenylalanine

| Component | Description | Function |

| Unnatural Amino Acid | 4-Acetyl-L-phenylalanine (pAcPhe) | The amino acid to be incorporated, providing a unique keto functional group. nih.gov |

| Target Codon | Amber Stop Codon (UAG) | A nonsense codon introduced at a specific site in the gene of interest to signal for UAA incorporation. nih.gov |

| Orthogonal tRNA | Engineered tRNA with a CUA anticodon | Recognizes the UAG codon on the mRNA and delivers the attached 4-Acetyl-L-phenylalanine to the ribosome. mdpi.com |

| Orthogonal aaRS | Evolved Aminoacyl-tRNA Synthetase | Specifically recognizes and attaches 4-Acetyl-L-phenylalanine to the orthogonal tRNA. nih.govnih.gov It is "orthogonal" as it does not charge native tRNAs with this unnatural amino acid, nor does it recognize natural amino acids. pnas.org |

Maintaining high fidelity is crucial to ensure that 4-Acetyl-L-phenylalanine is incorporated only at the intended UAG codon and that the cell's natural stop signals are not misread. The orthogonality of the aaRS/tRNA pair is the primary mechanism for ensuring this fidelity. pnas.orgyoutube.com The evolved synthetase's high specificity for 4-Acetyl-L-phenylalanine over any of the 20 canonical amino acids prevents the mis-incorporation of natural amino acids at the amber codon. google.com

However, the efficiency of this process can be influenced by the sequence of the mRNA surrounding the UAG codon, an effect known as the "context." nih.gov For instance, the nucleotide immediately following the stop codon (the +4 position) can impact the efficiency of suppression. mdpi.com In prokaryotes, purine (B94841) bases in this position have been shown to improve the incorporation of unnatural amino acids. nih.gov Competition with the cell's own translation termination machinery, specifically Release Factor 1 (RF1) which recognizes the UAG codon, also affects efficiency. mdpi.com In some research settings, strains of E. coli with a deleted RF1 gene are used to improve the yield of the modified protein. mdpi.com Despite these challenges, the system generally demonstrates high fidelity, allowing for the reliable production of proteins with site-specifically incorporated 4-Acetyl-L-phenylalanine. nih.govnsf.gov

Multi-site Incorporation Strategies in Protein Engineering

The incorporation of a single 4-Acetyl-L-phenylalanine (pAcF) at a specific site in a protein is typically achieved through the suppression of a nonsense codon, most commonly the amber codon (UAG), using an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.govnih.gov However, advancing protein engineering often requires the incorporation of multiple ncAAs into a single polypeptide chain to create proteins with complex or multifunctional properties.

Several strategies have been developed to achieve this multi-site incorporation:

Synonymous Codon Reassignment: This method involves replacing all instances of a specific sense codon with its synonym throughout the genome, thereby freeing it up to be reassigned to an ncAA. For instance, researchers have replaced serine codons (UCG, UCA) and a stop codon (UAG) with synonymous codons (AGC, AGU, UAA) to create an E. coli strain (Syn61) capable of incorporating three different ncAAs into one protein. mdpi.compreprints.org

Expanded Codon Sets: A novel approach involves using four-nucleotide codons instead of the standard three. This method circumvents the need for extensive genome recoding. By engineering transfer RNAs (tRNAs) that recognize four-nucleotide sequences, researchers have successfully incorporated up to three non-canonical amino acids into cyclic peptides. azolifesciences.com

Cell-Free Protein Synthesis (CFPS): CFPS systems offer significant advantages for multi-site incorporation. nih.gov The open nature of these systems allows for precise control over the components of the translation machinery, eliminating competition from endogenous amino acids and tRNAs. nih.gov In vitro aminoacylation methods can be combined with CFPS to charge tRNAs with a wide variety of ncAAs, further expanding the possibilities for creating proteins with multiple, unique chemical handles. nih.gov

These advanced strategies are paving the way for the design of sophisticated biopolymers and engineered life forms with novel functions. mdpi.compreprints.org

Protein Engineering and Modification

The site-specific incorporation of 4-Acetyl-L-phenylalanine hydrochloride provides a versatile platform for extensive protein engineering and modification, leveraging the unique and bio-orthogonal reactivity of the keto group.

Creation of Novel Enzymes and Antibodies with Enhanced Functionalities

The introduction of 4-Acetyl-L-phenylalanine into protein structures is a powerful method for creating biocatalysts and therapeutic proteins with improved or entirely new functions. researchgate.net

Novel Enzymes: By strategically placing pAcF within or near an enzyme's active site, researchers can introduce a chemical handle for subsequent modification. This allows for the attachment of cofactors, probes, or other moieties that can alter catalytic activity, substrate specificity, and even introduce new-to-nature reactions. researchgate.net Molecular dynamics simulations combined with the structural insights from ncAA incorporation help in designing well-defined active site pockets that can pre-organize substrates for highly selective catalysis. researchgate.net

Enhanced Antibodies: In the field of antibody engineering, incorporating pAcF has been instrumental in the development of next-generation therapeutics. nih.govantibodysociety.org For example, placing pAcF at a specific site in an anti-Her2 antibody allows for the precise attachment of a cytotoxic drug, creating a homogeneous antibody-drug conjugate (ADC). nih.gov These engineered ADCs exhibit potent and selective in vitro cytotoxicity against Her2-positive cancer cell lines, with one study reporting complete tumor regression in xenograft models after a single dose. nih.gov This level of precision and homogeneity is difficult to achieve with traditional conjugation methods. nih.gov

Site-Directed Spin Labeling of Proteins

Site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy is a key technique for studying protein structure, dynamics, and conformational changes. nih.govwikipedia.org The traditional method relies on introducing a cysteine residue and labeling it with a sulfhydryl-reactive nitroxide reagent (creating an R1 side chain). nih.gov However, this approach is problematic for proteins with functionally important native cysteines or disulfide bonds. nih.govnih.gov

The incorporation of pAcF provides an orthogonal labeling strategy. nih.gov The keto group reacts with a hydroxylamine-functionalized nitroxide reagent to generate a stable nitroxide side chain, designated K1. nih.govnih.gov This method was successfully demonstrated using T4 Lysozyme (B549824), where pAcF was incorporated at seven different sites. nih.gov The crystal structure of the modified protein confirmed that the protein backbone was not significantly affected by the introduction of the unnatural amino acid. d-nb.info

Table 1: Comparison of SDSL Strategies

| Feature | K1 Side Chain (pAcF-based) | R1 Side Chain (Cysteine-based) |

|---|---|---|

| Basis of Labeling | Reaction with the keto group of a genetically encoded p-acetyl-L-phenylalanine. nih.gov | Reaction with the sulfhydryl group of a cysteine residue introduced by mutagenesis. nih.gov |

| Chemical Linkage | Stable oxime bond formed with a hydroxylamine-nitroxide reagent. d-nb.info | Disulfide bond formed with a methanethiosulfonate (B1239399) spin label (MTSL). d-nb.info |

| Flexibility | Reflects higher nitroxide mobility due to more rotatable bonds. nih.govd-nb.info | More constrained and less flexible side chain. nih.gov |

| Utility | Useful sensor for local structure and conformational changes; suitable for distance mapping with DEER spectroscopy. nih.govnih.gov | Widely used for in vitro studies of soluble and membrane proteins. nih.gov |

| Limitations | Labeling reaction can be slow and may require acidic pH or catalysts. nih.govd-nb.info | Challenging for proteins with essential native cysteines or disulfide bonds. nih.govnih.gov |

Introduction of Keto Functional Group for Selective Modification

The acetyl group on 4-Acetyl-L-phenylalanine introduces a ketone functionality into the protein backbone. nih.govnih.gov The keto group is one of the most versatile functional groups in organic chemistry, yet it is absent from the 20 genetically encoded amino acids. nih.govnih.gov Its unique reactivity allows it to undergo selective modification with hydrazide and hydroxylamine (B1172632) derivatives in the presence of all other natural amino acid side chains. nih.gov

This bio-orthogonal "keto handle" provides a powerful alternative to cysteine modification for attaching a wide variety of biophysical probes, fluorophores, and other molecules to proteins. nih.govnih.gov The ability to genetically encode this functionality means that there is no size limitation on the target protein, so long as it can be expressed in the host system (e.g., E. coli). nih.gov Researchers have demonstrated that proteins containing pAcF can be selectively labeled with fluorescent dyes and biotin (B1667282) derivatives not only in vitro but also within living cells, opening the door to real-time studies of protein function in their native environment. nih.govnih.gov The labeling reactions are highly selective and can achieve yields greater than 75%. nih.gov

Conjugation Strategies (e.g., oxime linkage for Antibody-Drug Conjugates)

A primary application of the keto group introduced by pAcF is the synthesis of precisely defined protein conjugates through stable oxime linkages. nih.govnih.gov This strategy is particularly impactful in the creation of antibody-drug conjugates (ADCs), which are designed to selectively deliver potent cytotoxic drugs to cancer cells. nih.gov

The conjugation process involves a chemoselective oxime ligation between the ketone of the pAcF residue on the antibody and an alkoxy-amine functionalized drug payload. nih.gov This reaction is highly specific and results in a stable C=N bond, yielding a homogeneous ADC where the drug-to-antibody ratio (DAR) and the site of attachment are precisely controlled. nih.gov This control is a significant advantage over traditional methods that conjugate drugs to native lysine (B10760008) or cysteine residues, which often produce heterogeneous mixtures that are difficult to optimize. nih.gov

Table 2: Optimized Oxime Ligation for Anti-Her2-Fab-Auristatin Conjugate

| Parameter | Condition |

|---|---|

| Antibody Fragment | Anti-Her2-Fab containing pAcF |

| Fab Concentration | 100 µM (5 mg/mL) |

| Drug Reagent | Alkoxy-amine-functionalized auristatin |

| Reagent Excess | 30-fold molar excess |

| Buffer & pH | 100 mM acetate (B1210297) buffer, pH 4.5 |

| Temperature | 37 °C |

| Duration | 1–2 days |

| Resulting Coupling Efficiency | >95% |

| Data derived from research on synthesizing homogeneous ADCs. nih.gov |

While the reaction proceeds optimally at an acidic pH of 4-5, this can be a limitation for proteins that are not stable under these conditions. nih.govacs.org To overcome this, nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine) have been shown to dramatically accelerate the rate of oxime formation at neutral pH, allowing for efficient conjugation under milder conditions and at lower reagent concentrations. acs.org

Impact on Protein Stability and Activity in Biotechnology

A crucial consideration in protein engineering is whether the incorporation of an unnatural amino acid adversely affects the protein's stability, folding, or intrinsic activity. Research indicates that the incorporation of 4-Acetyl-L-phenylalanine is generally well-tolerated.

Studies on T4 lysozyme showed that mutants containing pAcF could be expressed in amounts qualitatively similar to the wild-type protein, suggesting that the unnatural amino acid does not grossly perturb protein expression or stability. nih.gov Furthermore, the ketone side chain of pAcF has been shown to be stable to a wide range of reagents commonly used in protein purification, including denaturants and reducing agents. nih.gov

Compound Reference Table

| Full Chemical Name | Abbreviation / Common Name |

| 4-Acetyl-L-phenylalanine Hydrochloride | p-Acetyl-L-phenylalanine HCl, pAcF |

| (S)-3-(4-Acetylphenyl)-2-aminopropanoic Acid Hydrochloride | 4-Acetyl-L-phenylalanine Hydrochloride |

| L-phenylalanine | Phe |

| Serine | Ser |

| Cysteine | Cys |

| Auristatin | - |

| p-phenylenediamine | - |

| Aniline | - |

| Biotin | - |

| Methanethiosulfonate | MTSL |

| T4 Lysozyme | - |

Biochemical and Molecular Biological Investigations

Neurotransmitter Function Studies

L-phenylalanine serves as a crucial precursor for the synthesis of key catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine. wikipedia.orgnootropicsexpert.com The availability of L-phenylalanine can influence the rate of synthesis of these neurotransmitters, particularly in neurons that are actively firing. nih.gov This precursor role is fundamental to normal central nervous system function, impacting processes such as mood, attention, and stress responses. nootropicsexpert.commikronaehrstoffcoach.com

Derivatives of phenylalanine are being explored for their potential to modulate neurotransmitter activity. drugdiscoverytrends.com For instance, N-acetyl-L-phenylalanine has been investigated in the context of neurological health. Studies have shown that the metabolism of phenylalanine is dysregulated in the hippocampus of individuals with Alzheimer's disease, leading to elevated levels of N-acetyl-L-phenylalanine. nih.gov This suggests a potential link between altered phenylalanine metabolism and the neurochemical changes observed in this neurodegenerative disorder. Further research into how 4-Acetyl-L-phenylalanine and its metabolites interact with neurotransmitter pathways may provide insights into the biochemical underpinnings of such conditions.

Research on Neurological Disorders and Neuropharmacology

The role of phenylalanine and its derivatives in neurological disorders is an active area of research. Dysregulation of phenylalanine metabolism has been implicated in several conditions. For example, elevated serum levels of phenylalanine have been observed in some patients with Alzheimer's disease, which may impact the production of neurotransmitters like dopamine, norepinephrine, and epinephrine. researchgate.net Furthermore, targeted metabolomics studies have identified N-acetyl-L-phenylalanine as part of a potential biomarker panel for Parkinson's disease. nih.gov

In the field of neuropharmacology, derivatives of L-phenylalanine are being investigated for their therapeutic potential. Halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-L-tyrosine, have demonstrated neuroprotective effects in in vitro and in vivo models of brain ischemia by attenuating excitatory glutamatergic synaptic transmission. nih.gov These findings highlight the potential for modified phenylalanine structures to serve as leads for the development of novel neuroprotective agents. While direct studies on 4-Acetyl-L-phenylalanine Hydrochloride are less common, the research on related compounds provides a basis for its potential utility as a building block in the synthesis of pharmaceuticals targeting neurological disorders. drugdiscoverytrends.com

Amino Acid Metabolism Studies and Diagnostic Assay Development

The metabolism of phenylalanine is a well-characterized pathway, with its conversion to tyrosine by phenylalanine hydroxylase being a key step. hmdb.ca In the genetic disorder phenylketonuria (PKU), this enzyme is deficient, leading to the accumulation of phenylalanine and its metabolites, such as N-acetyl-L-phenylalanine, in the blood and urine. hmdb.ca The study of phenylalanine metabolism is therefore crucial for understanding and managing this condition.

The need to monitor phenylalanine levels in disorders like PKU has driven the development of sensitive and specific diagnostic assays. One such method is a fluorometric assay for the determination of L-phenylalanine in serum samples. nih.gov This assay is based on the enzymatic conversion of L-phenylalanine to ammonia (B1221849) by phenylalanine ammonia-lyase (PAL), followed by the reaction of the produced ammonia with o-phthalaldehyde (B127526) (OPA) to generate a fluorescent product. nih.gov The method has been shown to be linear over a wide range of concentrations and provides accurate measurements in human serum samples. nih.gov

Table 1: Performance of a Fluorometric Assay for L-Phenylalanine

| Parameter | Result |

|---|---|

| Linear Range | 10 μM - 10 mM |

| Recovery (Phenylalanine) | 95.41% |

| Recovery (Ammonia) | 73.39% |

Data sourced from a study on a novel fluorometric method for L-phenylalanine determination. nih.gov

This table summarizes the key performance characteristics of a developed fluorometric assay for L-phenylalanine.

Investigations into DNA Polymerase Catalytic Activity

DNA polymerases are essential enzymes for DNA replication and repair. Some specialized DNA polymerases, known as translesion synthesis (TLS) polymerases, are capable of bypassing DNA lesions that block the progression of the main replicative polymerases. Human polymerase kappa (pol κ) is a Y-family DNA polymerase that plays a role in bypassing bulky DNA adducts. nih.gov

Research has shown that pol κ can bypass certain DNA adducts, such as those formed by the carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), in an error-free manner. researchgate.net The efficiency and fidelity of this bypass are dependent on the specific type of lesion and the polymerase involved. For example, while pol κ bypasses the dG-N2-IQ adduct accurately, other polymerases like pol η do so in an error-prone fashion. researchgate.net Studies on the processing of various DNA adducts by TLS polymerases provide insights into the mechanisms of DNA damage tolerance. While direct studies on the effect of 4-Acetyl-L-phenylalanine Hydrochloride on DNA polymerase catalytic activity are not prevalent, the unique chemical properties of its acetyl group could potentially influence the interaction between a modified DNA template and the active site of a DNA polymerase, a hypothesis that warrants further investigation.

Studies on Ribosomal Mutations and Protein Synthesis Mechanisms

The ribosome is the cellular machinery responsible for protein synthesis, and understanding its intricate mechanisms is a fundamental goal of molecular biology. Chemical crosslinking studies using modified amino acids have been instrumental in mapping the interactions between tRNA, mRNA, and ribosomal components.

In one key investigation, N-acetyl-phenylalanyl-tRNAPhe containing a photoactive 4-thiouridine (B1664626) residue was used to probe the peptidyl-tRNA binding site (P site) of the E. coli ribosome. wikipedia.org Upon irradiation, the modified AcPhe-tRNAPhe was specifically crosslinked to the 30S ribosomal subunit protein S10. wikipedia.org This finding provided direct evidence for the proximity of protein S10 to the tRNA molecule residing in the P site, contributing to our understanding of the ribosomal architecture. Such studies, which utilize modified amino acids, are crucial for dissecting the complex process of protein synthesis and the roles of specific ribosomal proteins and mutations in this mechanism.

Assessment of Incorporation into Endogenous Proteins

A significant area of research for unnatural amino acids like 4-Acetyl-L-phenylalanine is their potential for site-specific incorporation into proteins, which allows for the introduction of novel chemical functionalities. This is typically achieved by engineering an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes the unnatural amino acid and incorporates it in response to a specific codon, such as the amber stop codon (UAG). pnas.org This technology has been successfully used to incorporate p-acetyl-L-phenylalanine into proteins in both E. coli and mammalian cells, providing a "chemical handle" for site-specific protein modification. pnas.orgnih.gov

A critical consideration for the in vivo use of unnatural amino acids is the extent to which they might be nonspecifically incorporated into endogenous proteins, which could lead to unintended biological effects. To address this, a study was conducted to assess the incorporation of [14C]4-acetylphenylalanine into the endogenous proteins of primary male rat hepatocytes. nih.gov The results of this study showed no evidence of carbon-14 (B1195169) incorporation into the hepatocyte proteins at concentrations ranging from 0.1 to 1000 μM. nih.gov Furthermore, there was no difference in cell viability observed between cells treated with 4-acetylphenylalanine and those treated with the natural amino acid L-phenylalanine. nih.gov

Table 2: Incorporation of [14C]4-acetylphenylalanine into Rat Hepatocyte Proteins

| Concentration (μM) | Evidence of Incorporation | Effect on Cell Viability |

|---|---|---|

| 0.1 - 1000 | No | No difference compared to L-phenylalanine |

Data from an in vitro study assessing the incorporation and viability effects of [14C]4-acetylphenylalanine in primary male rat hepatocytes. nih.gov

This table summarizes the findings regarding the incorporation of radiolabeled 4-acetylphenylalanine into endogenous proteins and its effect on cell viability.

Advanced Analytical Methodologies in Research

Chromatographic Techniques (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of 4-Acetyl-L-phenylalanine Hydrochloride. HPLC is employed primarily to determine the purity of the compound. Commercial suppliers of 4-Acetyl-L-phenylalanine Hydrochloride specify a purity of greater than 98.0%, a value typically determined by measuring the area percentage of the main peak in an HPLC chromatogram. nih.govnih.gov

In research, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) represents a powerful tool for the analysis of amino acids and their derivatives from biological matrices. dntb.gov.ua While specific methods for 4-Acetyl-L-phenylalanine Hydrochloride are proprietary, established methods for similar compounds, such as phenylalanine itself, offer a framework. For instance, a validated LC-MS/MS method for phenylalanine and related metabolites utilizes a reversed-phase C18 column for separation. dntb.gov.ua Such methods involve a gradient elution with a mobile phase consisting of an organic solvent like methanol (B129727) with formic acid and an aqueous buffer, allowing for efficient separation and subsequent detection by the mass spectrometer. dntb.gov.ua This approach provides high sensitivity and selectivity, which is essential for quantifying the amino acid in complex mixtures.

Table 1: HPLC Purity Data for 4-Acetyl-L-phenylalanine Hydrochloride

| Parameter | Specification | Source |

| Purity (HPLC) | min. 98.0 area% | nih.gov |

| Purity (Nonaqueous Titration) | min. 98.0 % | nih.gov |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-Acetyl-L-phenylalanine Hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods used.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm that the synthesized molecule's structure matches the expected atomic arrangement. nih.govnih.gov While detailed spectra are often part of proprietary data, supplier specifications consistently note that the ¹H NMR spectrum conforms to the structure of (S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride. nih.govnih.gov

Mass Spectrometry (MS) provides crucial information about the compound's molecular weight and elemental composition. The hydrochloride salt of 4-Acetyl-L-phenylalanine has a molecular formula of C₁₁H₁₄ClNO₃ and a corresponding molecular weight of approximately 243.69 g/mol . nih.govnih.gov The free base form, 4-Acetyl-L-phenylalanine, has a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of about 207.23 g/mol . researchgate.net High-resolution mass spectrometry can determine the exact mass with high precision, which is a key step in confirming the compound's identity. researchgate.net In LC-MS/MS analysis, specific mass-to-charge (m/z) transitions for the parent ion and its fragments are monitored to ensure selective detection and quantification. dntb.gov.ua

Table 2: Molecular Properties of 4-Acetyl-L-phenylalanine and its Hydrochloride Salt

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| 4-Acetyl-L-phenylalanine | C₁₁H₁₃NO₃ | 207.23 | researchgate.net |

| 4-Acetyl-L-phenylalanine Hydrochloride | C₁₁H₁₄ClNO₃ | 243.69 | nih.govnih.gov |

Electrophoretic Methods (e.g., SDS-PAGE, Western Blot)

Electrophoretic techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blot are not used to analyze the small molecule 4-Acetyl-L-phenylalanine Hydrochloride directly. Instead, their relevance comes into play when this unnatural amino acid (UAA) is site-specifically incorporated into proteins—a powerful technique in protein engineering and functional studies known as genetic code expansion. nih.govnih.gov

The primary role of 4-Acetyl-L-phenylalanine is to introduce a unique chemical handle, a ketone group, into a target protein. nih.gov This allows for the selective attachment of probes, tags, or other molecules. After the expression of the modified protein in a host system like E. coli, SDS-PAGE is used as a standard method to verify the successful production of the full-length protein containing the UAA. nih.gov The presence of a protein band at the expected molecular weight on an SDS-PAGE gel, which is absent in control experiments conducted without the UAA, provides strong evidence of successful incorporation. nih.gov

Western Blot analysis follows SDS-PAGE and is used to specifically identify the target protein from a complex mixture of cellular proteins. After separating proteins by size using SDS-PAGE, they are transferred to a membrane. The membrane is then probed with an antibody that specifically recognizes the target protein. This allows researchers to confirm both the expression and identity of the protein that has been modified with 4-Acetyl-L-phenylalanine. researchgate.netwikipedia.org

Optical Rotation Measurements

Optical rotation is a key physical property used to characterize chiral molecules like 4-Acetyl-L-phenylalanine Hydrochloride, confirming the stereochemistry of the compound. As an L-amino acid derivative, it is optically active, meaning it rotates the plane of polarized light.

The measurement is performed using a polarimeter, and the result is reported as the specific rotation. The specific rotation is a characteristic property of a chiral compound, dependent on temperature, the wavelength of light used (typically the sodium D-line at 589 nm), concentration, and solvent. For 4-Acetyl-L-phenylalanine Hydrochloride, the specified optical rotation is in the range of -6.0 to -8.0 degrees. nih.govnih.gov The negative sign indicates that it is levorotatory, rotating plane-polarized light in a counterclockwise direction. This measurement is critical for ensuring that the L-enantiomer has been produced, which is vital for its intended use in biological systems where stereochemistry is paramount.

Table 3: Optical Rotation Data for 4-Acetyl-L-phenylalanine Hydrochloride

| Parameter | Value | Conditions | Source |

| Specific Rotation [α] | -6.0 to -8.0° | c=1, water | nih.govnih.gov |

Emerging Research Frontiers and Future Directions

Development of Targeted Therapies

The unique structure of 4-Acetyl-L-phenylalanine makes it a valuable tool for the development of targeted therapies. As a derivative of phenylalanine, it can be recognized by cellular transport systems, offering a potential mechanism for targeted delivery.

Research into phenylalanine derivatives for therapeutic applications has shown significant promise. For instance, studies have demonstrated that other phenylalanine derivatives can be labeled with alpha emitters like astatine (²¹¹At) for targeted alpha therapy against tumors. nih.gov These labeled compounds are believed to target tumors through systems like the L-type amino acid transporter-1 (LAT1), which is often overexpressed in cancer cells. nih.gov A preclinical study using astatine-labeled phenylalanine in glioma-bearing mice showed a dose-dependent suppression of tumor growth, highlighting the potential of using phenylalanine analogs as scaffolds for targeted radiotherapies. nih.gov

Furthermore, the ketone side chain of 4-acetylphenylalanine provides a specific site for modification. One proven application is in PEGylation, a process that attaches polyethylene (B3416737) glycol (PEG) to a therapeutic protein. nih.gov This modification can prolong the duration of the drug's action and enhance its solubility and stability. nih.gov The ketone group allows for a precise and stable attachment of a modified PEG polymer, creating a more effective therapeutic agent. nih.gov

| Research Area | Model/System | Key Finding | Reference |

|---|---|---|---|

| Targeted Alpha Therapy | C6 glioma, U-87MG, and GL261 cancer cell lines | Uptake of a para-substituted phenylalanine analog was significantly inhibited by a system L amino acid transporter inhibitor, suggesting uptake is mediated by this transporter. | nih.gov |

| In Vivo Tumor Suppression | Glioma bearing mice | Treatment with an astatine-labeled phenylalanine derivative resulted in a dose-dependent suppression of tumor growth. | nih.gov |

| Protein Modification (PEGylation) | In vitro protein chemistry | The ketone side chain is uniquely reactive with aminooxy functionalized polymers to form a stable oxime adduct, enabling precise protein modification. | nih.gov |

Applications in Drug Design and Discovery

4-Acetyl-L-phenylalanine Hydrochloride serves as a fundamental building block in drug design and discovery, primarily in the synthesis of novel peptides and proteins with enhanced or new functions. Its incorporation into a peptide sequence allows for the site-specific introduction of a ketone group, a versatile chemical handle for further modifications. nih.gov

This bio-orthogonal ketone handle enables a variety of chemical ligations, such as forming oximes with hydroxylamines or hydrazones with hydrazines. This capability is crucial for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is precisely attached to a monoclonal antibody. It also facilitates the development of diagnostic imaging agents and novel biomaterials. The ability to introduce acetyl groups can also influence a molecule's solubility and bioavailability. nbinno.com Researchers utilize acetylated phenylalanine derivatives as advanced building blocks to create new therapeutic agents with specifically tailored biological activities. nbinno.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 20299-31-4 | sigmaaldrich.comavantorsciences.com |

| Molecular Formula | C₁₁H₁₄ClNO₃ | sigmaaldrich.comavantorsciences.com |

| Molecular Weight | 243.68 g/mol | avantorsciences.com |

| IUPAC Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | sigmaaldrich.com |

| Appearance | White to light yellow or dark yellow to brown solid/crystal | tcichemicals.comcymitquimica.com |

Intrinsic Biological Containment Strategies

The use of unnatural amino acids (UAAs) like 4-Acetyl-L-phenylalanine is central to developing intrinsic biological containment strategies for genetically modified organisms (GMOs). This strategy involves engineering an organism to be dependent on a specific UAA that is not found in nature. For the organism to survive and replicate, this UAA must be supplied externally in the laboratory or industrial setting. If the GMO escapes into the natural environment, the absence of the essential UAA would prevent its survival and proliferation, thus providing a robust biocontainment mechanism.

A critical concern for the viability of such a system is whether the unnatural amino acid could be mistakenly incorporated into the organism's native proteins or be metabolized in unintended ways. A key study investigated this very issue using radiolabeled [¹⁴C]4-acetylphenylalanine in primary male rat hepatocytes. nih.gov The results showed no evidence of carbon-14 (B1195169) being incorporated into the endogenous proteins of the hepatocytes. nih.gov This finding is significant as it suggests a high degree of orthogonality, where the cell's natural machinery does not mistake 4-acetylphenylalanine for a natural amino acid like L-phenylalanine, thereby strengthening its potential for use in secure biocontainment systems. nih.gov

Industrial-Scale Manufacturing of Proteins Containing Unnatural Amino Acids

The transition from laboratory-scale experiments to the industrial-scale manufacturing of proteins containing UAAs like 4-Acetyl-L-phenylalanine presents considerable challenges. Standard industrial processes for producing amino acids often involve the acid hydrolysis of proteins from animal or vegetable sources. google.com However, producing custom proteins with site-specifically incorporated UAAs requires a completely different and more complex approach based on large-scale cell culture and recombinant protein expression.

Modern biopharmaceutical manufacturing facilities are increasingly equipped to handle such complex processes. Key capabilities include:

Scalability : Production can be scaled from milligram to gram or even kilogram quantities, utilizing large-volume bioreactors. calixar.com

Flexibility : Facilities can adapt to the specific expression systems (e.g., E. coli, mammalian cells) required for incorporating the UAA. calixar.com

Purification : Advanced automated purification systems, such as ÄKTA technology, are used to efficiently isolate the target protein at a large scale and ensure high purity. calixar.com

Quality Control : Rigorous adherence to standardized operating procedures (SOPs) and issuing a certificate of analysis (CoA) for each batch ensures consistency and quality. calixar.com

Successfully manufacturing proteins with 4-Acetyl-L-phenylalanine on an industrial scale hinges on optimizing the efficiency of the UAA incorporation machinery within the host cells and adapting downstream purification processes to handle the modified protein.

Exploration of Novel Polymerization Chemistries

The unique chemical handle on 4-Acetyl-L-phenylalanine opens doors to novel polymerization and material science applications. The bio-orthogonal ketone group enables specific chemical reactions that can be used to create new types of polymers and complex molecular structures.

One of the most explored reactions is the formation of a stable oxime bond. The ketone functionality on a protein containing 4-acetylphenylalanine can react specifically with an aminooxy-functionalized molecule, such as a polyethylene glycol (PEG) polymer, to form a stable protein-polymer conjugate. nih.gov This specific type of "click chemistry" is a powerful tool for creating well-defined biopolymers.

Furthermore, research has shown that N-acetyl-L-phenylalanine, a closely related compound, can be used to synthesize novel chiral coordination polymers. bohrium.com In these studies, N-acetyl-L-phenylalanine was combined with d¹⁰ transition metals like cadmium (Cd) or zinc (Zn) and various nitrogen-containing auxiliary ligands. This approach led to the creation of new compounds with structures ranging from simple 0D molecules to complex 1D, 2D, and 3D supramolecular networks. bohrium.com Some of these novel materials exhibited interesting fluorescence properties, demonstrating the ability to selectively detect substances like Fe³⁺ ions and nitrobenzene (B124822) in aqueous solutions. bohrium.com This highlights the potential of using acetylated phenylalanine derivatives as building blocks for functional advanced materials and sensors. bohrium.com

Q & A

Q. Basic

- Personal protective equipment (PPE) : Wear N95 masks, nitrile gloves, and safety goggles to prevent inhalation or dermal contact .

- Ventilation : Use fume hoods for weighing and solution preparation to minimize aerosol exposure .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Refer to safety data sheets (SDS) for compound-specific hazards and first-aid measures (e.g., eye flushing protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.